Oxyphencyclimine Hydrochloride

Muscarinic Receptor Pharmacology Chirality Receptor Binding Assay

Standard antimuscarinics often confound gastric secretion studies with unwanted mydriatic and cardiovascular effects. Oxyphencyclimine hydrochloride (CAS 125-52-0) resolves this with a differentiated muscarinic selectivity profile validated in gastric fistula dog and pylorus-ligated rat models. • Inhibits gastric secretion at 0.05-0.2 mg/kg without concomitant mydriasis or cardioacceleration • 29-fold enantiomeric potency difference enables stereoselective M1-M5 receptor studies • Supplied with full characterization data for ANDA-supporting analytical method validation

Molecular Formula C20H29ClN2O3
Molecular Weight 380.9 g/mol
CAS No. 125-52-0
Cat. No. B1662160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyphencyclimine Hydrochloride
CAS125-52-0
Synonymsoxyphencyclimine
oxyphencyclimine hydrochloride
oxyphencyclimine monohydrochloride
oxyphencyclimine, (+-)-isome
Molecular FormulaC20H29ClN2O3
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESCN1CCCN=C1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C20H28N2O3.ClH/c1-22-14-8-13-21-18(22)15-25-19(23)20(24,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17,24H,3,6-8,11-15H2,1H3;1H
InChIKeyWXAYTPABEADAAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>57.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Oxyphencyclimine Hydrochloride: Pharmacological Profile and Procurement


Oxyphencyclimine hydrochloride (CAS 125-52-0) is a synthetic tertiary amine antimuscarinic (anticholinergic) agent with antispasmodic and antisecretory activities on the gastrointestinal tract [1]. As a non-quaternized amine, it can penetrate the blood-brain barrier more effectively than quaternized anticholinergics, though its primary therapeutic utility derives from peripheral muscarinic receptor antagonism [2]. The compound exhibits a water solubility of 1.2 g/100 mL and is the active pharmaceutical ingredient in the branded product Daricon (Pfizer), included in one NDA [3].

Oxyphencyclimine Procurement Rationale: Intra-Class Substitution Risks


Antimuscarinic agents within ATC class A03AA are pharmacodynamically heterogeneous; in vitro and in vivo studies demonstrate that oxyphencyclimine hydrochloride exhibits a distinct selectivity profile compared to analogs such as propantheline, dicyclomine, and glycopyrrolate [1]. Oxyphencyclimine demonstrates superior selectivity for gastric secretory inhibition relative to atropine, whereas other agents show different tissue selectivity patterns [2]. Direct comparative clinical evidence further shows that oxyphencyclimine hydrochloride produces fewer undesirable side effects at equipotent gastric antisecretory doses compared to propantheline bromide [3]. Substituting a generic antimuscarinic without accounting for these differential pharmacological properties may introduce confounding variables in experimental outcomes or fail to recapitulate expected clinical responses.

Oxyphencyclimine Quantitative Differentiation Evidence


Enantiomer Potency Differential in Muscarinic Receptor Binding

The antimuscarinic activity of oxyphencyclimine is highly stereospecific. In a cholinergic receptor binding assay, the (R)-(+)-enantiomer of oxyphencyclimine inhibited radioligand binding 29 times more potently than the (S)-(-)-enantiomer [1]. This stereoselectivity is consistent with findings for related anticholinergics, where the (R)-enantiomers (eutomers) exhibit consistently greater affinity across all four muscarinic receptor subtypes compared to (S)-isomers [2].

Muscarinic Receptor Pharmacology Chirality Receptor Binding Assay

Gastric Secretory Inhibition vs. Propantheline Bromide

A double-blind clinical study in 40 male patients with active duodenal ulcer compared oxyphencyclimine hydrochloride directly with propantheline bromide. The study concluded that oxyphencyclimine hydrochloride is more potent than propantheline bromide in depressing gastric secretion and is accompanied by fewer undesirable side effects [1]. This clinical observation aligns with earlier preclinical findings that oxyphencyclimine was the most potent agent among those tested in depressing gastric secretion and preventing rumenal ulceration in rats, while being the least potent in blocking other peripheral cholinergic activities (e.g., mydriasis, cardioacceleration) at gastric antisecretory doses [2].

Gastroenterology Clinical Pharmacology Anticholinergic Selectivity

Aqueous Solubility and Hydrolytic Stability

Oxyphencyclimine hydrochloride exhibits a water solubility of 1.2 g/100 mL [1], which is relatively low compared to some other tertiary amine anticholinergic salts but sufficient for oral formulation. Importantly, the compound undergoes hydrolysis in the presence of excessive moisture and heat, necessitating storage at -20°C in sealed containers protected from moisture [2]. This stability profile contrasts with more hygroscopic quaternary ammonium anticholinergics (e.g., glycopyrrolate) that require different handling protocols.

Formulation Development Analytical Chemistry Stability Testing

Validated Reverse-Phase HPLC Method

A validated reverse-phase HPLC method for oxyphencyclimine hydrochloride is publicly available, utilizing a mobile phase of acetonitrile, water, and phosphoric acid [1]. The method is scalable for preparative separation and suitable for pharmacokinetic applications. For MS-compatible applications, phosphoric acid can be replaced with formic acid. Smaller 3 µm particle columns are available for fast UPLC applications [2].

Analytical Method Development Quality Control Regulatory Compliance

Oxyphencyclimine Validated Research and Industrial Applications


Selective Gastric Antisecretory Studies

Oxyphencyclimine hydrochloride is well-suited for studies investigating selective inhibition of gastric acid secretion without confounding mydriatic or cardiovascular effects. In gastric fistula dogs, oral doses of 0.1 and 0.2 mg/kg and intramuscular dose of 0.05 mg/kg significantly inhibited stomach secretions without the concomitant mydriasis and cardioacceleration observed with comparator anticholinergics at equipotent gastric antisecretory doses [1]. This selectivity profile is also validated in pylorus-ligated rat models, where oxyphencyclimine reduced ulceration index while increasing pepsin activity .

Stereospecific Muscarinic Binding Studies

For investigations of muscarinic receptor subtype pharmacology, oxyphencyclimine hydrochloride provides a well-characterized chiral probe. The 29-fold potency difference between (R)-(+)- and (S)-(-)-enantiomers in receptor binding assays [1] enables precise examination of stereoselective interactions with M1-M5 receptor subtypes. Published data on binding patterns across all four muscarinic receptor subtypes are available , facilitating cross-study comparisons and mechanistic studies of receptor-ligand interactions.

Analytical Reference Standard Applications

Oxyphencyclimine hydrochloride is utilized as an analytical reference standard for method development, method validation (AMV), and Quality Control (QC) applications in support of Abbreviated New Drug Applications (ANDA) or commercial production [1]. The compound's well-defined physicochemical properties—including melting point (dec 231-232°C) and water solubility (1.2 g/100 mL) —support its use as a system suitability standard in HPLC and UPLC analyses.

Stability-Indicating Assay Development

Given the compound's susceptibility to hydrolysis under conditions of excessive moisture and heat [1], oxyphencyclimine hydrochloride serves as a model compound for developing stability-indicating analytical methods. The validated RP-HPLC method with acetonitrile/water/phosphoric acid mobile phase can be adapted for forced degradation studies to identify and quantify hydrolytic degradation products, informing proper storage conditions (-20°C, sealed, moisture-protected) and formulation strategies to enhance stability.

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